molecular formula C27H29N3O3 B4299078 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide

2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide

Cat. No.: B4299078
M. Wt: 443.5 g/mol
InChI Key: LMLOOSMXHOZBEJ-UHFFFAOYSA-N
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Description

2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide is a complex organic compound with a unique structure that combines a piperidine ring, a benzyl group, an ethylphenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperidine ring.

    Attachment of the Nitrobenzamide Moiety: The nitrobenzamide moiety can be attached through an amide coupling reaction between a nitrobenzoic acid derivative and the piperidine ring.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties and reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems.

    Medicine: The compound’s potential pharmacological properties can be explored for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-5-nitrobenzamide
  • 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-4-nitrobenzamide
  • 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-aminobenzamide

Uniqueness

2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-2-20-8-10-23(11-9-20)28-27(31)25-19-24(30(32)33)12-13-26(25)29-16-14-22(15-17-29)18-21-6-4-3-5-7-21/h3-13,19,22H,2,14-18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLOOSMXHOZBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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